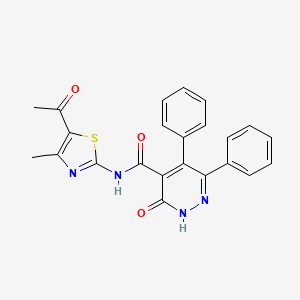![molecular formula C13H10F3N3O4 B7812063 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid](/img/structure/B7812063.png)
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which is further connected to a butanedioic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Butanedioic Acid Moiety: The final step involves the coupling of the quinazoline derivative with butanedioic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline ring or the butanedioic acid moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, DMF (dimethylformamide).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents replacing the trifluoromethyl group.
科学研究应用
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of specific pathways. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
相似化合物的比较
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share a similar quinazoline core and trifluoromethyl group but differ in the attached functional groups.
Quinazolinone derivatives: These compounds have a quinazoline core with various substituents, offering a range of biological activities.
Uniqueness: 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid is unique due to the presence of both the trifluoromethyl group and the butanedioic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
属性
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)12-18-7-4-2-1-3-6(7)10(19-12)17-8(11(22)23)5-9(20)21/h1-4,8H,5H2,(H,20,21)(H,22,23)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCALHOMQXCFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B7811981.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7811987.png)
![2-[[(2Z)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide](/img/structure/B7811991.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B7812000.png)
![4-[(3-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7812008.png)
![2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE](/img/structure/B7812012.png)
![1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B7812031.png)
![1-(Benzofuran-2-yl)-2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B7812035.png)
![4-[[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7812048.png)
![3-[[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7812055.png)

![3-[(6-Phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812071.png)
![2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHAN-1-ONE](/img/structure/B7812084.png)
![N-{4-[2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETYL]PHENYL}ACETAMIDE](/img/structure/B7812089.png)
